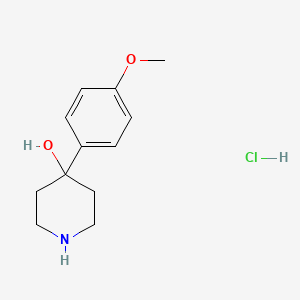

4-(4-Methoxyphenyl)-4-piperidinol

Description

4-(4-Methoxyphenyl)-4-piperidinol (CAS 50329-87-8) is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a 4-methoxyphenyl substituent. Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol . The methoxy group (-OCH₃) on the phenyl ring contributes to its electronic and steric properties, influencing its solubility, lipophilicity, and biological interactions. This compound has been investigated in medicinal chemistry, particularly as a phencyclidine (PCP) derivative, where it demonstrated significant analgesic activity in preclinical studies . Its structural features make it a candidate for central nervous system (CNS)-targeted drug development.

Properties

IUPAC Name |

4-(4-methoxyphenyl)piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-15-11-4-2-10(3-5-11)12(14)6-8-13-9-7-12;/h2-5,13-14H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTKDIBNZLSEFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCNCC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143017-64-5 | |

| Record name | 4-Piperidinol, 4-(4-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143017-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-4-piperidinol typically involves the reaction of 4-methoxybenzaldehyde with piperidine in the presence of a reducing agent. One common method is the reduction of the Schiff base formed between 4-methoxybenzaldehyde and piperidine using sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-4-piperidinol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Produces ketones or aldehydes.

Reduction: Yields secondary amines.

Substitution: Results in various substituted piperidines and methoxy derivatives.

Scientific Research Applications

4-(4-Methoxyphenyl)-4-piperidinol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-4-piperidinol involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it has been shown to inhibit the activity of lipoxygenase enzymes, which are involved in inflammatory processes . The compound’s methoxy group and piperidine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 4-(4-Methoxyphenyl)-4-piperidinol can be contextualized by comparing it to structurally analogous piperidine derivatives. Key compounds and their distinctions are outlined below:

Structural and Physicochemical Comparisons

- Electronic Effects : The methoxy group is electron-donating, increasing electron density on the phenyl ring, whereas chloro (-Cl) and trifluoromethyl (-CF₃) groups are electron-withdrawing. This affects binding affinity to receptors and metabolic pathways .

- Lipophilicity : The chloro derivative exhibits higher lipophilicity (logP ~2.5) compared to the methoxy analog (logP ~1.8), influencing blood-brain barrier penetration .

- Synthetic Accessibility: Methoxyphenyl derivatives are often synthesized via Suzuki-Miyaura coupling (e.g., using 4-methoxyphenylboronic acid), similar to methods described for pentenol derivatives .

Pharmacological Activity

- Analgesic Effects: In rodent models, this compound (Compound III) showed superior analgesic activity compared to its 4-methylphenyl analog (Compound II), highlighting the methoxy group’s role in enhancing receptor interaction .

- Antipsychotic Metabolites: 4-(4-Chlorophenyl)-4-piperidinol (RHP) is a metabolite of haloperidol, linked to dopamine D₂ receptor antagonism. Its chloro substituent may confer longer half-life due to reduced oxidative metabolism .

Stability and Formulation

- Solid Dispersions: 4-(4-Chlorophenyl)-4-piperidinol has been formulated in polyvinylpyrrolidone (PVP)-based amorphous solid dispersions, where hydrogen bonding with PVP enhances stability. The methoxy analog may exhibit different crystallization tendencies due to altered hydrogen-bonding capacity .

- Metabolic Pathways : The methoxy group is susceptible to O-demethylation via cytochrome P450 enzymes, whereas chloro and trifluoromethyl groups resist such metabolism, leading to divergent pharmacokinetic profiles .

Biological Activity

4-(4-Methoxyphenyl)-4-piperidinol, a compound with a piperidine core and a methoxyphenyl substituent, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

1. Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. It has been studied for its inhibitory effects on various enzymes, which is crucial for its pharmacological profile. For instance, it has shown promise in inhibiting carbonic anhydrase isoenzymes I and II, which are involved in regulating pH and fluid balance in tissues.

2. Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and the modulation of signaling pathways related to cell survival and death. Specific case studies have shown that derivatives of this compound can significantly reduce the viability of various cancer cell lines, indicating its potential as a chemotherapeutic agent .

3. Antimicrobial Activity

In addition to its anticancer effects, this compound has displayed antimicrobial activity against a range of pathogens. Its structure allows it to interact with bacterial membranes, leading to cell lysis and inhibition of bacterial growth. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Case Studies

- Antitumor Activity : A study conducted on various cancer cell lines revealed that this compound induced significant cytotoxic effects, with IC50 values indicating potent activity at low concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

- Enzyme Inhibition : A comparative analysis showed that the compound inhibited carbonic anhydrase with a Ki value comparable to established inhibitors, suggesting its potential use in conditions where modulation of this enzyme is beneficial, such as glaucoma and certain types of edema.

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, highlighting its broad-spectrum antimicrobial potential .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.